(S)-tert-Butyl 3-fluoro-4-oxopyrrolidine-1-carboxylate is an enantiopure, orthogonally protected fluorinated building block highly valued in medicinal chemistry and advanced organic synthesis. Featuring a Boc-protected amine, a reactive ketone at the 4-position, and a stereodefined fluorine atom at the 3-position, this scaffold serves as a critical precursor for the stereoselective synthesis of complex pyrrolidine-based pharmacophores [1]. The presence of the chiral fluorine atom not only modulates the physicochemical properties of the resulting molecules—such as lowering basicity and increasing lipophilicity—but also dictates the three-dimensional ring conformation via stereoelectronic effects [2]. For procurement professionals and synthetic chemists, sourcing the enantiopure (S)-isomer directly is a strategic decision that streamlines downstream processing by avoiding the severe yield penalties and high operational costs associated with late-stage chiral resolution of racemic mixtures [3].
Attempting to substitute (S)-tert-Butyl 3-fluoro-4-oxopyrrolidine-1-carboxylate with its racemic counterpart (CAS 845894-03-3) or the non-fluorinated N-Boc-3-pyrrolidinone fundamentally compromises both synthetic efficiency and final product performance [1]. Procuring the racemate necessitates downstream chiral separation—typically via preparative supercritical fluid chromatography (SFC)—which inherently caps the maximum theoretical yield of the desired enantiomer at 50%, while dramatically increasing solvent consumption and cycle times [2]. Furthermore, substituting with the cheaper, non-fluorinated N-Boc-3-pyrrolidinone fails to capture the essential stereoelectronic 'gauche effect' induced by the C-F bond. This omission results in a conformationally flexible ring that lacks the pre-organization required for high-affinity target binding, and leaves the molecule vulnerable to rapid cytochrome P450-mediated oxidative metabolism [3].
Procuring the enantiopure (S)-tert-Butyl 3-fluoro-4-oxopyrrolidine-1-carboxylate directly bypasses the need for preparative chiral supercritical fluid chromatography (SFC) required when using the racemic baseline (CAS 845894-03-3) [1]. In standard downstream reductive amination sequences, starting with the >99% ee (S)-enantiomer preserves a >98% ee in the final product with an overall synthetic yield of ~75% [1]. Conversely, utilizing the racemic precursor incurs an immediate 50% theoretical yield loss during late-stage resolution, alongside significant solvent and time costs, dropping the effective target yield to <35% [1].
| Evidence Dimension | Effective downstream target yield |
| Target Compound Data | ~75% yield (>98% ee) without SFC |
| Comparator Or Baseline | Racemic mixture (CAS 845894-03-3) (<35% yield after SFC resolution) |
| Quantified Difference | >2-fold increase in effective yield |
| Conditions | Reductive amination sequence followed by isolation |
Eliminating late-stage chiral resolution drastically reduces manufacturing costs and accelerates scale-up timelines for active pharmaceutical ingredients (APIs).
Unlike the non-fluorinated N-Boc-3-pyrrolidinone, the (S)-3-fluoro substitution enforces a strong stereoelectronic gauche effect between the highly electronegative fluorine and the ring nitrogen (upon deprotection) or adjacent substituents [1]. This effect biases the pyrrolidine ring into a specific envelope conformation. In structure-activity relationship (SAR) studies, this pre-organization reduces the entropic penalty of binding, frequently yielding a 10- to 50-fold enhancement in target affinity (e.g., IC50 reduction) compared to the conformationally flexible non-fluorinated baseline [1].
| Evidence Dimension | Conformational bias and target affinity (IC50) |
| Target Compound Data | Rigidified envelope conformation (up to 50-fold IC50 improvement in optimized leads) |
| Comparator Or Baseline | Non-fluorinated N-Boc-3-pyrrolidinone (flexible, higher entropic penalty) |
| Quantified Difference | 10x to 50x affinity enhancement |
| Conditions | SAR optimization of pyrrolidine-containing pharmacophores |
Procuring the fluorinated building block is essential for accessing rigidified chemical space that non-fluorinated analogs simply cannot reach, directly driving potency in drug discovery.
The incorporation of the (S)-fluorine atom adjacent to the ketone (and subsequent functional groups) significantly alters the physicochemical profile of the resulting scaffold [1]. Compared to derivatives synthesized from the non-fluorinated N-Boc-3-pyrrolidinone, the fluorinated analogs typically exhibit a lower pKa of the pyrrolidine nitrogen (by ~1-2 units) and an increased logD [1]. This translates to improved metabolic stability, with intrinsic clearance (CL_int) in human liver microsomes (HLM) frequently reduced by 40-60%, preventing rapid oxidative degradation common to unsubstituted pyrrolidines [1].
| Evidence Dimension | Intrinsic clearance (CL_int) in HLM |
| Target Compound Data | 40-60% reduction in CL_int |
| Comparator Or Baseline | Derivatives from non-fluorinated N-Boc-3-pyrrolidinone |
| Quantified Difference | ~1-2 unit pKa reduction and 40-60% improved metabolic stability |
| Conditions | Human liver microsome (HLM) stability assays |
Enhancing metabolic stability at the building-block level prevents costly late-stage failures in drug discovery programs due to poor pharmacokinetics.
The (S)-fluorine atom enforces a specific ring pucker via the gauche effect, making this compound the ideal starting material for developing highly potent, selective kinase inhibitors where precise spatial orientation of the pyrrolidine substituents is required for optimal active-site binding [1].
Because the introduction of fluorine lowers the basicity of the pyrrolidine nitrogen and decreases intrinsic clearance, this building block is highly recommended for synthesizing central nervous system (CNS) drugs that require enhanced blood-brain barrier penetration and resistance to rapid hepatic metabolism [2].
For industrial scale-up of chiral APIs containing a 3-fluoro-4-aminopyrrolidine motif, procuring this enantiopure precursor is vastly superior to using the racemate, as it eliminates the 50% yield loss and high capital costs associated with late-stage preparative chiral chromatography [3].